1-(4-Bromophenyl)pyrrolidine
Overview
Description
1-(4-Bromophenyl)pyrrolidine is a chemical compound with the molecular formula C10H12BrN . It has a molecular weight of 226.11 g/mol . The IUPAC name for this compound is 1-(4-bromophenyl)pyrrolidine .
Molecular Structure Analysis
The molecular structure of 1-(4-Bromophenyl)pyrrolidine includes a pyrrolidine ring attached to a bromophenyl group . The InChI string isInChI=1S/C10H12BrN/c11-9-3-5-10(6-4-9)12-7-1-2-8-12/h3-6H,1-2,7-8H2
. The canonical SMILES representation is C1CCN(C1)C2=CC=C(C=C2)Br
. Physical And Chemical Properties Analysis
1-(4-Bromophenyl)pyrrolidine has a density of 1.4±0.1 g/cm³ . Its boiling point is 306.1±25.0 °C at 760 mmHg . The compound has a molar refractivity of 54.1±0.3 cm³ . It has one freely rotating bond and a topological polar surface area of 3.2 Ų .Scientific Research Applications
Pharmacological Research
1-(4-Bromophenyl)pyrrolidine: serves as a versatile scaffold in pharmacological research due to its pyrrolidine core . This core structure is integral to many biologically active molecules and is used in the design and development of new drug candidates. The compound’s derivatives exhibit a range of activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, anticonvulsant, and enzyme inhibition effects .
Drug Discovery and Development
In drug discovery, 1-(4-Bromophenyl)pyrrolidine is employed for synthesizing novel biologically active compounds. Its saturated five-membered ring allows for efficient exploration of pharmacophore space and contributes to the stereochemistry of molecules, enhancing three-dimensional coverage .
Biological Studies
Biological studies utilize 1-(4-Bromophenyl)pyrrolidine for its role in synthesizing pyrrolidine-functionalized nucleoside analogs. These analogs are tested for antiviral and anticancer activity, although their efficacy is often limited by cellular uptake and bioactivation challenges .
Chemical Synthesis Methods
The synthesis of 1-(4-Bromophenyl)pyrrolidine involves various methods, including intramolecular cyclization and S_NAr addition-elimination reactions. These methods are crucial for creating derivatives used in further pharmacological studies .
Safety and Handling in Laboratory Settings
Handling 1-(4-Bromophenyl)pyrrolidine requires strict safety measures due to its hazardous nature. It is toxic if swallowed, causes skin and eye irritation, and may cause respiratory irritation. Proper protective equipment and ventilation are essential during its use .
Environmental Applications
While specific environmental applications of 1-(4-Bromophenyl)pyrrolidine are not widely reported, its handling and disposal must consider environmental safety. It should be stored in well-ventilated areas and disposed of according to approved procedures to prevent environmental contamination .
Safety and Hazards
Safety data sheets recommend avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes when handling 1-(4-Bromophenyl)pyrrolidine . Use of personal protective equipment, including chemical impermeable gloves, is advised . In case of contact, immediate medical attention is required .
properties
IUPAC Name |
1-(4-bromophenyl)pyrrolidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN/c11-9-3-5-10(6-4-9)12-7-1-2-8-12/h3-6H,1-2,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVEGBJXZICCEQW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60426843 | |
Record name | 1-(4-BROMOPHENYL)PYRROLIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60426843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
22090-26-2 | |
Record name | 1-(4-Bromophenyl)pyrrolidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22090-26-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(4-BROMOPHENYL)PYRROLIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60426843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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